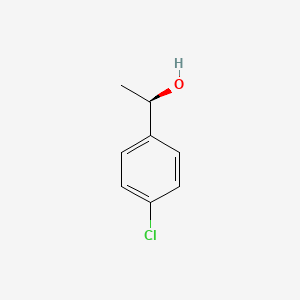

(R)-1-(4-Chlorophenyl)ethanol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis

Chiral secondary alcohols are a crucial class of compounds that serve as fundamental intermediates and starting materials in the pharmaceutical industry. pharmtech.com Their importance lies in their ability to be incorporated into larger molecules, transferring their specific chirality to the final product. The synthesis of enantiomerically pure compounds is critical because different enantiomers of a drug can have vastly different pharmacological effects. ru.nlgoogle.com

The development of efficient methods to produce these alcohols in high enantiomeric excess is a major focus of chemical research. pharmtech.comresearchgate.net Key strategies include:

Asymmetric reduction of prochiral ketones: This is a highly attractive method where a non-chiral ketone is converted into a chiral alcohol using a chiral catalyst or enzyme. pharmtech.comencyclopedia.pub Alcohol dehydrogenases (ADHs) are often employed for this purpose, offering high selectivity. pharmtech.com

Kinetic resolution of racemic alcohols: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used enzymes for this purpose. encyclopedia.pub

Dynamic kinetic resolution (DKR): This method combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. encyclopedia.pubconicet.gov.ar

The utility of chiral secondary alcohols as synthons is widespread, with 1-aryl alcohols frequently used as intermediates in the production of active pharmaceutical ingredients (APIs). pharmtech.com

Enantiomeric Importance of (R)-1-(4-Chlorophenyl)ethanol as a Chiral Intermediate

This compound is a specific example of a chiral secondary alcohol that serves as a valuable building block for creating enantiopure compounds. biosynth.com Its enantiomeric purity is critical for its application in stereoselective reactions. The (R)-configuration at the hydroxyl-bearing carbon is essential for its reactivity in various chemical transformations, enabling the synthesis of complex chiral molecules.

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com For instance, chiral alcohols are key intermediates for antifungal drugs. researchgate.net The presence of the chlorophenyl group can influence the biological activity and metabolic pathways of the final products. solubilityofthings.com

The synthesis of this compound itself is often achieved through the asymmetric reduction of its corresponding ketone, 4-chloroacetophenone. google.com This can be accomplished using biocatalysts, such as the fungus Rhizopus arrhizus, which can reduce the carbonyl group to the corresponding chiral alcohol with good yield and high enantiomeric excess.

Research Findings on the Synthesis of Chiral Alcohols

| Method | Key Features | Potential Yield |

|---|---|---|

| Asymmetric Hydrogenation | Uses chiral metal complexes (e.g., Ruthenium-based catalysts) to reduce prochiral ketones. pharmtech.com | High conversion and enantiomeric excess are achievable under optimized conditions. pharmtech.com |

| Biocatalytic Reduction (ADH) | Employs alcohol dehydrogenase enzymes and requires a cofactor (e.g., NADH/NADPH) which must be recycled for cost-effectiveness. pharmtech.com | Can achieve high enantiomeric excess (>99%). |

| Kinetic Resolution (Lipase) | Enzymatically resolves a racemic mixture, with a theoretical maximum yield of 50% for one enantiomer. encyclopedia.pub | Limited to 50% for the desired enantiomer. |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with a racemization catalyst to convert the unwanted enantiomer into the desired one. encyclopedia.pub | Theoretically up to 100%. google.comconicet.gov.ar |

The strategic use of this compound and other chiral secondary alcohols underscores the precision required in modern chemical synthesis, where controlling the three-dimensional structure of molecules is paramount for function and efficacy.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75968-40-0 | |

| Record name | (1R)-1-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for R 1 4 Chlorophenyl Ethanol

Biocatalytic Approaches for (R)-1-(4-Chlorophenyl)ethanol Synthesis

Biocatalysis stands at the forefront of green chemistry, providing an alternative to traditional chemical synthesis. The production of this compound is a prime example where enzymes and whole-cell systems deliver high enantiomeric purity and yield.

Enzyme-Catalyzed Reductions of 4'-Chloroacetophenone (B41964)

The direct enzymatic reduction of 4'-Chloroacetophenone is a highly efficient route to this compound. This is primarily achieved through the use of oxidoreductases, such as alcohol dehydrogenases and carbonyl reductases, which facilitate the stereoselective transfer of a hydride ion to the carbonyl group of the ketone.

Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the synthesis of this compound, ADHs that exhibit a stereopreference for the formation of the (R)-enantiomer are employed. These enzymes often originate from various microorganisms, with those from the genus Lactobacillus being particularly noteworthy for their (R)-specificity. google.com

An alcohol dehydrogenase from Lactobacillus brevis (LbADH) has been identified as a versatile and robust catalyst for the enantioselective reduction of a wide array of ketones, yielding the corresponding (R)-alcohols with high regio- and enantioselectivity. fkit.hr Similarly, an ADH from Lactobacillus kefir has been recognized as a useful catalyst for synthetic applications. acs.org In a practical application, a whole-cell biotransformation system was developed using E. coli to overexpress both LbADH and a formate (B1220265) dehydrogenase from Mycobacterium vaccae N10. This system successfully reduced 4'-Chloroacetophenone, with the formate dehydrogenase facilitating the necessary cofactor regeneration. fkit.hr

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lactobacillus brevis (overexpressed in E. coli) | 4'-Chloroacetophenone | This compound | High | fkit.hr |

| Lactobacillus kefir | Ketones | (R)-Alcohols | High | acs.org |

Carbonyl reductases are another class of enzymes proficient in the stereoselective reduction of carbonyl compounds. A novel carbonyl reductase (AcCR) isolated from Acetobacter sp. CCTCC M209061 has demonstrated the ability to catalyze the asymmetric reduction of various ketones to their corresponding chiral alcohols with an anti-Prelog stereoselectivity, which results in the formation of (R)-alcohols from many common substrates. sigmaaldrich.comscispace.com

This enzyme has been shown to effectively reduce 4'-Chloroacetophenone. Kinetic studies revealed that AcCR has a preference for NADPH as a cofactor over NADH for this specific reduction. The Vmax value for the NADH-linked reduction was found to be higher than that for the NADPH-linked reduction (0.21 mM/min vs 0.17 mM/min). sigmaaldrich.comscispace.com Another carbonyl reductase with anti-Prelog stereospecificity, discovered in Gluconobacter oxydans DSM2343, is also capable of reducing aromatic ketones to their (R)-enantiomers. nih.gov

| Enzyme | Source Organism | Substrate | Product | Preferred Cofactor |

| AcCR | Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | This compound | NADPH |

| GoKR | Gluconobacter oxydans DSM2343 | Aromatic Ketones | (R)-Alcohols | NADPH |

The carbonyl reductase (AcCR) from Acetobacter sp. CCTCC M209061 can be considered a novel enzyme for the synthesis of this compound due to its distinct anti-Prelog stereospecificity. sigmaaldrich.comscispace.com This enzyme, which is a homotetramer with a subunit molecular mass of 27 kDa, can utilize either NAD(H) or NADP(H) as a coenzyme. sigmaaldrich.comscispace.com

For the reduction of 4'-Chloroacetophenone, the Michaelis-Menten constant (Km) for NADH was significantly higher than for NADPH (0.66 mM vs 0.026 mM), indicating a stronger binding affinity for NADPH. Interestingly, when NADH was the cofactor, the enzyme's activity in response to increasing concentrations of 4'-Chloroacetophenone displayed a sigmoidal curve, suggesting cooperative binding among its four substrate-binding sites. sigmaaldrich.comscispace.com This enzyme is capable of reducing a broad spectrum of substrates, including aryl ketones, α-ketoesters, and aliphatic ketones, into their corresponding chiral alcohols with high activity. sigmaaldrich.comscispace.com

| Enzyme | Molecular Mass | Subunit Mass | Optimal Temperature for Reduction | Substrate Range |

| AcCR | 104 kDa | 27 kDa | 25°C | Aryl ketones, α-ketoesters, aliphatic ketones |

Whole-Cell Biotransformations for this compound

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems.

The principle of anti-Prelog stereoselectivity is crucial for the synthesis of (R)-alcohols from many prochiral ketones. While most microbial reductions follow Prelog's rule to yield (S)-alcohols, certain microorganisms possess enzymes that operate with the opposite stereopreference.

A notable example is the bacterium Acetobacter sp. CCTCC M209061, which exhibits exclusive anti-Prelog stereoselectivity in the reduction of prochiral ketones. researchgate.net Whole cells of this strain have been successfully used for the asymmetric reduction of 4'-Chloroacetophenone. In a recycled batch reduction, free cells of Acetobacter sp. CCTCC M209061 could be reused three times, achieving nearly a 97% yield after 120 minutes of reaction. The resulting this compound consistently showed an enantiomeric excess of more than 99%. researchgate.net

| Microorganism | Substrate | Product | Yield (after 3 cycles) | Enantiomeric Excess (ee) | Reference |

| Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | This compound | ~97% | >99% | researchgate.net |

Biocatalyst Engineering and Optimization for Enantioselectivity

To further enhance the performance of biocatalysts for the synthesis of this compound, various engineering and optimization strategies are employed. These range from modifying the enzyme's active site to fine-tuning the reaction environment.

Directed evolution and site-directed mutagenesis are powerful techniques to improve the properties of enzymes, including their activity, stability, and enantioselectivity. These methods involve introducing mutations into the gene encoding the enzyme and then screening the resulting variants for improved performance. For example, a study on the laboratory evolution of a thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) for the reduction of a bulky ketone, (4-chlorophenyl)-(pyridin-2-yl)methanone, demonstrated the effectiveness of this approach. While the wild-type enzyme was inactive, a mutant with two amino acid substitutions (A85G/I86A) showed activity. Further mutagenesis at key residues lining the substrate-binding pocket led to a triple-mutant (A85G/I86A/Q101A) with significantly improved performance, yielding the corresponding (S)-alcohol with 99% e.e. This demonstrates the potential of directed evolution to tailor enzymes for specific substrates and desired enantioselectivity.

| Enzyme Variant | Substrate | Total Turnover Number (TTN) | Enantiomeric Excess (e.e.) (%) |

| TbSADH A85G/I86A | (4-chlorophenyl)-(pyridin-2-yl)methanone | 3071 | - |

| TbSADH A85G/I86A/Q101A | (4-chlorophenyl)-(pyridin-2-yl)methanone | 6555 | 99 (S) |

The performance of a biocatalytic system is highly dependent on the reaction conditions. Optimization of parameters such as pH, temperature, cofactor regeneration, and substrate concentration is crucial for achieving high conversion and enantioselectivity. For the whole-cell reduction of 4'-chloroacetophenone by Acetobacter sp. CCTCC M209061, the optimal pH and temperature were found to be critical for maximizing the catalytic activity. The regeneration of the NADH or NADPH cofactor is often a limiting factor in ketone reductions. A common strategy to address this is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction mixture. The same alcohol dehydrogenase that reduces the ketone also oxidizes the cosubstrate, thus regenerating the cofactor.

Biocatalyst Recycling and Stability Studies

The reusability of a biocatalyst is a key factor in the economic viability of an industrial process. Immobilization of whole cells or enzymes on a solid support is a common strategy to facilitate catalyst recovery and reuse. A study on the immobilization of Acetobacter sp. CCTCC M209061 in Ca-alginate coated with chitosan (B1678972) demonstrated a significant improvement in operational stability for the asymmetric reduction of 4'-chloroacetophenone. While free cells lost most of their activity after a few cycles, the immobilized cells could be reused for multiple cycles with only a gradual decrease in yield.

| Biocatalyst Form | Number of Cycles | Final Yield (%) |

| Free cells | 7 | 36 |

| Immobilized cells | 25 | 51 |

The enantiomeric excess of the this compound product remained consistently high (>99%) throughout the recycling experiments with both free and immobilized cells researchgate.netresearchgate.net.

Asymmetric Hydrogenation Routes to this compound

Asymmetric hydrogenation of the prochiral ketone, 4-chloroacetophenone, using chiral metal complexes is a highly efficient and atom-economical method for producing this compound. nih.gov The success of this approach hinges on the design of the chiral catalyst.

The development of effective chiral catalysts involves the strategic combination of a metal center with chiral ligands to create a highly enantioselective environment for the hydrogenation reaction. nih.gov Ruthenium and Iridium complexes are among the most successful catalysts developed for the asymmetric reduction of ketones. mdpi.comnih.gov The performance of these catalysts is evaluated based on their activity (turnover number and frequency), enantioselectivity (enantiomeric excess, ee), and the breadth of substrates they can effectively reduce. nih.gov

Iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of various ketones, including halogenated acetophenones.

A notable system utilizes cinchona-alkaloid-derived NNP ligands with an iridium catalyst for the asymmetric hydrogenation of α-chloroacetophenones. This method achieves complete conversion and produces the corresponding chiral halohydrins with up to 99.6% ee. acs.org The versatility of this system allows for the synthesis of both (R)- and (S)-enantiomers by simply changing the configuration of the chiral ligand. acs.org Phosphine-free iridium catalysts, stabilized by ligands like pyridylalkylamine, have also been developed, showing good activity and selectivity at relatively low catalyst loadings and mild conditions (20°C and 20 bar H₂). rsc.org

| Catalyst System | Ligand Type | Substrate | Conversion (%) | ee (%) | Reference |

| Iridium Complex | Cinchona-Alkaloid-Derived NNP | α-Chloroacetophenones | 100 | up to 99.6 | acs.org |

| Iridium Complex | Pyridylalkylamine | Alkyl Aryl Ketones | High | High | rsc.org |

| Ir-SpiroPAP | SpiroPAP | Racemic α-substituted lactones | 80-95 | up to 95 | rsc.org |

Ruthenium complexes, particularly those developed by Noyori and his group, are benchmarks in the asymmetric hydrogenation of prochiral ketones. mdpi.comharvard.edu These catalysts typically feature a combination of a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. mdpi.comnih.gov

For instance, Ru(II) catalysts with tethered η⁶-arene/diamine ligands are effective for the asymmetric transfer hydrogenation of ketones. acs.org A novel ruthenium catalyst prepared from RuCl₂{(R)-binap} and sodium 2-hydroxynicotinate has been reported for direct asymmetric reductive amination, a related transformation, showcasing the ongoing innovation in Ru-catalyst design. acs.org

| Catalyst System | Ligand(s) | Substrate | Conversion (%) | ee (%) | Reference |

| Ru(PPh₃)₃Cl₂ | N,N'-bis-(2-p-tosylaminobenzylidene)-(1R,2R)-diaminocyclohexane | Acetophenone | 100 | 76 | researchgate.net |

| Tethered Ru(II) | TsDPEN | Acetophenone | ~100 | >95 | acs.org |

| Ru(OAc)₂{(R)-binap} | (R)-BINAP | α-alkoxy ketone | 89 | 83 | acs.org |

The structure of the chiral ligand is the most critical factor influencing both the enantioselectivity and the reaction rate in asymmetric hydrogenation. The chiral environment around the metal center is finely tuned by the ligand's steric and electronic properties. nih.gov

In Ru-diamine-diphosphine systems, the diamine ligand has been observed to have a major influence on the reaction conversion, while the diphosphine ligand primarily affects the enantiomeric excess. mdpi.com The combination of different chiral diphosphine and diamine ligands allows for the construction of a varied chiral environment around the metal, enabling optimization for specific substrates. nih.gov For example, in the hydrogenation of substituted 1-tetralones, different combinations of BINAP derivatives (e.g., (S)-TolBINAP, (S)-XylBINAP) and a chiral 1,4-diamine ((R)-IPHAN) were found to be optimal for different substitution patterns on the substrate. nih.gov This modularity is a key advantage of these catalyst systems, allowing for high selectivity to be achieved for a wide range of ketones. nih.gov

Asymmetric Transfer Hydrogenation Strategies

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones. This technique utilizes a hydrogen donor, typically an alcohol like 2-propanol or a formic acid/triethylamine mixture, in place of molecular hydrogen gas, simplifying the experimental setup. The stereoselectivity of the reaction is governed by a chiral catalyst, often a transition metal complex.

For the synthesis of this compound, chiral ruthenium and iridium complexes have demonstrated notable efficacy. Specifically, catalysts derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) in combination with [Cp*MCl₂]₂ (where M = Rh, Ir) have been shown to be effective for the ATH of a variety of aryl ketones. nih.gov These reactions, often conducted in aqueous media, can achieve high enantioselectivity. nih.gov The performance of these catalytic systems is highly dependent on the pH of the reaction medium, with optimal rates often observed under neutral conditions. nih.govliv.ac.uk

Detailed research findings have shown that iridium complexes can produce this compound with high yield and enantiomeric excess (ee). For instance, using a chiral iridium catalyst in ethanol (B145695) has resulted in a 95% yield and a 96% ee for the desired (R)-enantiomer. The reaction progress can be monitored over time to ensure optimal conversion and stereoselectivity.

| Catalyst System | Hydrogen Donor | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Iridium Complex | Ethanol | Ethanol | 95 | 96 |

| Ru-TsDPEN | Formic Acid/Triethylamine | Water | High | Up to 99 |

| Rh-TsDPEN | Sodium Formate | Water | High | Up to 99 |

High-Pressure Hydrogenation Methods

High-pressure hydrogenation offers a direct and atom-economical route to chiral alcohols from their corresponding ketones. This method involves the use of molecular hydrogen at elevated pressures in the presence of a chiral catalyst. The increased pressure enhances the reaction rate by increasing the concentration of dissolved hydrogen.

Ruthenium- and rhodium-based catalysts are frequently employed for the asymmetric hydrogenation of aromatic ketones. For substrates similar to 4-chloroacetophenone, catalyst systems such as those involving chiral diphosphine ligands like BINAP have been successful. okayama-u.ac.jp The reaction conditions, including hydrogen pressure, temperature, and solvent, are critical parameters that must be optimized to achieve high conversion and enantioselectivity. okayama-u.ac.jp For instance, the hydrogenation of 4-chromanone, a structurally related ketone, using an η⁶-arene/TsDPEN–Ru complex under 17 atm of H₂ yielded the corresponding alcohol in quantitative yield and 98% ee. nih.gov Similarly, an MsDPEN–Cp*Ir catalyst under 15 atm of H₂ provided the product with 99% ee. nih.gov

While specific data for the high-pressure hydrogenation of 4-chloroacetophenone to this compound is context-dependent on the chosen catalyst system, the general methodology has proven effective for a wide range of aromatic ketones. The choice of catalyst and reaction parameters is crucial in controlling the stereochemical outcome.

| Catalyst Type | Ligand | Pressure (atm) | Temperature (°C) | Result |

| Ru Complex | (S,S)-TsDPEN | 17 | 50 | 98% ee for (S)-4-chromanol |

| Ir Complex | (S,S)-MsDPEN | 15 | 60 | 99% ee for (S)-4-chromanol |

| Rh Complex | DuanPhos | - | - | 99% ee for a β-enamine ester |

Dynamic Kinetic Resolution (DKR) for this compound Production

Dynamic kinetic resolution (DKR) is a highly efficient strategy that allows for the theoretical conversion of a racemic mixture into a single enantiomer with a 100% yield. This is achieved by combining a kinetic resolution process with the in situ racemization of the less reactive enantiomer.

Chemoenzymatic Dynamic Kinetic Resolution Systems

Chemoenzymatic DKR systems are particularly powerful as they couple the high selectivity of an enzyme for one enantiomer with the efficiency of a metal catalyst for the racemization of the other. mdpi.com This dual catalytic system ensures that the substrate pool is continuously enriched with the desired enantiomer for the enzymatic reaction. okayama-u.ac.jp

Lipase-Mediated Kinetic Resolution Coupled with Racemization

Lipases are commonly used enzymes in DKR due to their broad substrate scope, stability in organic solvents, and high enantioselectivity. yu.edu.jo In the context of producing this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is typically employed to selectively acylate the (R)-enantiomer of the racemic alcohol. yu.edu.jo

The kinetic resolution aspect involves the lipase preferentially catalyzing the reaction of the (R)-alcohol with an acyl donor, leaving the (S)-alcohol unreacted. When coupled with a racemization catalyst, the unreacted (S)-1-(4-Chlorophenyl)ethanol is continuously converted back to the racemic mixture, from which the lipase again selectively acylates the (R)-enantiomer. This process continues until, theoretically, all of the starting racemic alcohol is converted to the (R)-acylated product.

Integration of Transition Metal Catalysts for Racemization

The success of a chemoenzymatic DKR process hinges on the compatibility of the enzyme and the racemization catalyst. Transition metal complexes are often used for the racemization of secondary alcohols. Ruthenium complexes, in particular, have been extensively studied and proven to be highly effective. yu.edu.jorsc.org

Complexes such as the Shvo catalyst and various pentaphenylcyclopentadienyl ruthenium complexes are known to efficiently racemize secondary alcohols under conditions that are mild enough to be compatible with enzymatic activity. yu.edu.jo These catalysts typically operate via a hydrogen transfer mechanism. The choice of the metal catalyst is critical to avoid inhibition of the enzyme and to ensure that the rate of racemization is faster than or at least comparable to the rate of the enzymatic resolution. liv.ac.uk Other metals like rhodium and iridium have also been explored for this purpose. liv.ac.ukrsc.org

| Metal Catalyst | Catalyst Type | Key Features |

| Ruthenium | Shvo's Catalyst, CpRu complexes | High efficiency at ambient to moderate temperatures, compatible with lipases. yu.edu.jo |

| Rhodium | Rh₂(OAc)₄ | Can catalyze racemization but may require additives. yu.edu.jo |

| Iridium | [CpIrCl₂]₂ derived complexes | Effective for racemization in transfer hydrogenation systems. nih.gov |

| Palladium | Pd/C | Used for racemization of amines, less common for alcohols in DKR. yu.edu.jo |

Acyl Donor Selection and Optimization

Commonly used acyl donors include activated esters like vinyl acetate (B1210297) or isopropenyl acetate. Vinyl acetate is particularly advantageous as the byproduct, acetaldehyde, is volatile and its removal can drive the reaction forward. Other acyl donors such as ethyl acetate or acid anhydrides can also be used. The optimization of the acyl donor, its concentration, and the solvent system is a key part of developing an efficient DKR process. For example, in some lipase-catalyzed resolutions, using the acyl donor itself as the solvent has been shown to improve conversion. nih.gov

| Acyl Donor | Enzyme | Substrate Scope | Advantage |

| Vinyl Acetate | Lipases (e.g., CALB, PSL-CI) | Broad, including various alcohols. | Irreversible due to tautomerization of the vinyl alcohol byproduct. |

| Isopropenyl Acetate | Lipases | Similar to vinyl acetate | Forms acetone (B3395972) as a byproduct. |

| Ethyl Acetate | Lipases | Effective for some resolutions. | Readily available and inexpensive. |

| Acetic Anhydride (B1165640) | Lipases | Used in transesterification. | Highly reactive acylating agent. |

Non-Enzymatic Dynamic Kinetic Resolution Methodologies

The development of non-enzymatic methods for the dynamic kinetic resolution (DKR) of secondary alcohols represents a significant advancement in asymmetric synthesis. nih.gov A pioneering study detailed the first successful non-enzymatic DKR of aryl alkyl carbinols, including 1-(4-chlorophenyl)ethanol (B1581629), through an enantioselective acylation process. nih.gov This method circumvents the use of enzymes, instead employing a combination of a chiral acylation catalyst and a metal-based racemization catalyst. nih.govmorressier.com

A key challenge in developing this methodology was the incompatibility between the ruthenium-based racemization catalyst and common acylating agents like acetic anhydride (Ac₂O). nih.gov Mechanistic studies revealed that the ruthenium catalyst was deactivated by forming a stable acetate complex. nih.gov This issue was successfully resolved by selecting an alternative acylating agent, specifically an acyl carbonate (acetyl isopropyl carbonate), which proved compatible with both the racemization and acylation catalysts. nih.govnih.gov

The process utilizes a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative as the nucleophilic catalyst for the enantioselective acylation, while a ruthenium complex, generated in situ, catalyzes the rapid racemization of the unreacted alcohol enantiomer. nih.gov This concurrent racemization allows the racemic starting material to be converted into a single enantiomer of the product, overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.gov For 1-(4-chlorophenyl)ethanol, this non-enzymatic DKR process achieved an excellent yield of 90% with a high enantiomeric excess (ee) of 91%. nih.gov

The scope of this methodology was demonstrated across a range of aryl alkyl carbinols, consistently providing high yields and enantioselectivities. nih.gov

Table 1: Non-Enzymatic DKR of Various Aryl Alkyl Carbinols

| Substrate | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| 1-Phenylethanol (B42297) | >99 | 87 |

| 1-(4-Methoxyphenyl)ethanol | 94 | 91 |

| 1-(4-Chlorophenyl)ethanol | 90 | 91 |

| 1-(4-Nitrophenyl)ethanol | 94 | 93 |

| 1-(2-Naphthyl)ethanol | 96 | 94 |

Data sourced from a study on non-enzymatic DKR of secondary alcohols. nih.gov

Optimization of Racemization Processes in DKR

The efficiency of any Dynamic Kinetic Resolution (DKR) process is critically dependent on the rate of racemization of the starting material; the racemization must be significantly faster than the kinetic resolution of the slower-reacting enantiomer. researchgate.net In chemoenzymatic and non-enzymatic DKR of secondary alcohols, transition metal complexes are frequently employed to catalyze this racemization. researchgate.net

Ruthenium-based catalysts are particularly effective for the racemization of secondary alcohols. researchgate.net For instance, the complex (C₅Ph₅)Ru(CO)₂(Ot-Bu), generated in situ from (C₅Ph₅)Ru(CO)₂Cl and potassium tert-butoxide (KOt-Bu), is a highly active racemization catalyst at room temperature. nih.gov The optimization of this process involves ensuring the compatibility of the racemization catalyst with all other components of the reaction system—the substrate, the product, the solvent, and the kinetic resolution catalyst. acs.org

A significant hurdle in the development of non-enzymatic DKR was the incompatibility of the ruthenium racemization catalyst with the widely used acylating agent, acetic anhydride. nih.gov The optimization in this case required moving away from the standard reagent and identifying an acylating agent, an acyl carbonate, that did not deactivate the ruthenium catalyst. nih.gov Solvent choice is another critical parameter. While toluene (B28343) is a common solvent for ruthenium-catalyzed racemizations, successful DKR has been achieved in solvent mixtures, such as a combination of t-amyl alcohol and toluene, demonstrating the need to find conditions that accommodate both the racemization and resolution steps. nih.gov The racemization catalyst must not react with the product formed during the resolution, a requirement that must be met for a successful DKR. acs.org

Integrated and Multi-Step Synthesis Strategies

One-Pot Chemo-Enzymatic Syntheses of Chiral Alcohols

One-pot chemo-enzymatic processes represent a highly efficient strategy for synthesizing enantiomerically pure compounds by combining chemical and biological catalysts in a single reaction vessel. rsc.orgresearchgate.net This approach minimizes intermediate purification steps, reduces waste, and saves time and resources. researchgate.net These "tandem" or "concurrent" processes are designed so that multiple catalytic cycles proceed sequentially without interruption. rsc.orgresearchgate.net

A relevant example of this strategy is the synthesis of (R)-1-(4-biphenyl)ethanol from racemic 1-(4-bromophenyl) ethyl acetate. researchgate.netresearchgate.net This one-pot reaction combines a lipase-catalyzed stereoselective hydrolysis (a kinetic resolution step) with a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net The lipase selectively hydrolyzes one enantiomer of the starting acetate, and the resulting alcohol then undergoes a C-C bond formation, ultimately yielding the chiral biphenyl (B1667301) alcohol with high selectivity (96%) and excellent enantiomeric purity (99.7% ee). researchgate.net This demonstrates how a chiral alcohol analogous to this compound can be produced in a highly integrated chemo-enzymatic fashion.

Another powerful one-pot strategy for the deracemization of secondary alcohols involves combining a selective oxidation of one enantiomer with an enantioselective reduction of the intermediate ketone. rsc.org This can be achieved by coupling a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-based chemical oxidation system with an alcohol dehydrogenase (ADH) catalyzed bioreduction, allowing for the conversion of a racemic alcohol into a single, highly enriched enantiomer. rsc.org

Flow Chemistry Applications in Asymmetric Synthesis of Chiral Alcohols

Flow chemistry has emerged as a powerful tool for asymmetric synthesis, offering significant advantages over traditional batch processing. angelinifinechemicals.comresearchgate.net By performing reactions in continuous-flow reactors, it is possible to achieve superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. mit.edud-nb.infobeilstein-journals.org These benefits are particularly valuable for catalytic asymmetric reactions, which often require precise conditions to achieve high enantioselectivity. nih.gov

The application of flow chemistry to the synthesis of chiral alcohols has been demonstrated in various contexts, including enzymatic resolutions. beilstein-journals.org For example, the kinetic resolution of 1-phenylethanol, an analogue of 1-(4-chlorophenyl)ethanol, has been successfully performed in a continuous-flow system using an immobilized lipase. beilstein-journals.org This process achieved high enantiomeric excess (99.7% ee for the (R)-acetate and 99.8% ee for the remaining (S)-alcohol) and demonstrated high throughput and consistent results over extended periods. beilstein-journals.org The use of immobilized catalysts in packed-bed reactors is a common strategy in flow chemistry, facilitating easy separation of the catalyst from the product stream and enabling catalyst reuse. d-nb.infoumontreal.ca

Continuous flow processes significantly enhance reaction efficiency through several key mechanisms inherent to the technology. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for exceptionally rapid heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots, which can be detrimental in highly exothermic reactions. mit.edud-nb.info This level of control allows reactions to be run safely at higher temperatures and pressures than are feasible in batch reactors, often leading to dramatically reduced reaction times. mit.edu

Furthermore, the near-instantaneous and highly efficient mixing achieved in flow systems is crucial for reactions involving multiple phases or highly reactive intermediates. mit.edu This ensures uniform reaction conditions and can lead to higher product yields and selectivity. mit.edu The automation and integration of online analysis are also more straightforward in continuous systems, allowing for high-throughput screening of reaction conditions and rapid process optimization. d-nb.infoumontreal.ca The ability to operate continuously for extended periods allows for the production of significant quantities of material from a small reactor footprint. d-nb.info A notable example is the enzymatic resolution of 1-phenylethanol in a 5-mL continuous flow reactor, which achieved a throughput of 25 mmol per hour, a significant improvement over a 10-mL batch reactor. beilstein-journals.org

Microreactor technology is a specialized area of flow chemistry that utilizes devices with micro-structured channels (typically with dimensions of less than 1 mm). mdpi.combeilstein-journals.org These reactors offer unparalleled control over reaction conditions due to their extremely high surface-area-to-volume ratios and short diffusion distances. mdpi.com This leads to rapid mixing and superior heat transfer, making microreactors ideal for reactions that are fast, highly exothermic, or involve unstable intermediates. researchgate.netbeilstein-journals.org

In the context of asymmetric synthesis, microreactors provide an excellent platform for conducting highly selective transformations. umontreal.ca The precise control over residence time and temperature minimizes the formation of byproducts and can enhance enantioselectivity. mdpi.com Homogeneous asymmetric catalysis has been successfully performed in microreactors, facilitating rapid catalyst screening and enabling complex multi-step transformations. researchgate.netumontreal.ca Microreactors are also well-suited for biocatalysis. For instance, the enantioselective formation of cyanohydrins using an enzyme in a microreactor chip has been demonstrated, achieving enantioselectivities higher than 95% ee with aromatic substrates. d-nb.infobeilstein-journals.org The ability to perform numerous reactions in series with very small quantities of reagents makes microreactor technology a powerful tool for research and development in asymmetric synthesis. beilstein-journals.org

Advanced Analytical Characterization in R 1 4 Chlorophenyl Ethanol Research

Enantiomeric Purity Determination Techniques

The quantification of the enantiomeric composition of 1-(4-Chlorophenyl)ethanol (B1581629) is crucial for assessing the effectiveness of asymmetric synthesis or resolution methods. Chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are the most widely employed techniques for this purpose, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral HPLC is a cornerstone technique for the separation and quantification of the enantiomers of 1-(4-Chlorophenyl)ethanol. phenomenex.comheraldopenaccess.ussigmaaldrich.comuma.es The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for this separation. csfarmacie.czmdpi.com

Research has demonstrated successful enantioseparation using columns like Chiralcel OD-H and Chiralpak OD-H. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol, is critical for achieving optimal resolution. By carefully adjusting the mobile phase composition and flow rate, baseline separation of the (R) and (S) enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess by integrating the respective peak areas.

Table 1: Reported Chiral HPLC Methods for 1-(4-Chlorophenyl)ethanol Enantioseparation

| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |

|---|---|---|---|

| Chiralcel OD-H | Isopropanol/Hexane = 2:98 | 16.91 | 15.08 |

This table presents data compiled from various research findings. Specific conditions such as flow rate, temperature, and column dimensions can influence retention times.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

For volatile chiral compounds like 1-(4-Chlorophenyl)ethanol, chiral gas chromatography (GC) offers a high-resolution alternative to HPLC. mit.edulibretexts.orggcms.cz This technique utilizes a capillary column coated with a CSP, most commonly a derivative of cyclodextrin. The differing interactions between the enantiomers and the chiral selector result in different elution times from the column.

One established method employs a Chirasil-DEX CB column. Under isothermal conditions, this setup can effectively separate the (R) and (S) enantiomers of 1-(4-chlorophenyl)ethanol, providing distinct retention times for each. The enantiomeric excess is then calculated from the relative peak areas in the resulting chromatogram. The selection of the appropriate cyclodextrin-based column and the optimization of the temperature program are key factors in achieving successful enantioseparation.

Table 2: Reported Chiral GC Method for 1-(4-Chlorophenyl)ethanol Enantioseparation

| Chiral Stationary Phase | Column Temperature (°C) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |

|---|

Note: While specific retention times for (R) and (S) enantiomers under these exact conditions were not detailed in the cited source, this column is documented for their successful separation.

Spectroscopic and Spectrometric Analysis for Structural Elucidation

While chromatographic techniques are essential for determining purity, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure and stereochemistry of (R)-1-(4-Chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm its identity and structural integrity.

The ¹H NMR spectrum of 1-(4-Chlorophenyl)ethanol provides characteristic signals that confirm the presence of all its proton environments. rsc.orgrsc.org The aromatic protons on the chlorophenyl ring typically appear as a set of doublets. The methine proton (CH-OH) shows a quartet due to coupling with the adjacent methyl protons, while the methyl (CH₃) protons appear as a doublet. The hydroxyl (-OH) proton is often observed as a broad singlet.

Table 3: ¹H and ¹³C NMR Spectral Data for 1-(4-Chlorophenyl)ethanol in CDCl₃ | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.33 - 7.26 (m, 4H) | Aromatic CH | 144.3 | Aromatic C (quaternary) | | 4.89 (q, J = 6.4 Hz, 1H) | CH-OH | 133.0 | Aromatic C-Cl (quaternary) | | 1.88 (s, 1H) | OH | 128.6 | Aromatic CH | | 1.48 (d, J = 6.4 Hz, 3H) | CH₃ | 126.8 | Aromatic CH | | | | 69.7 | CH-OH | | | | 25.3 | CH₃ |

Data is compiled from scientific literature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). J = coupling constant in Hertz (Hz), q = quartet, d = doublet, m = multiplet, s = singlet.

The synthesis of enantiomerically pure this compound is often achieved through the asymmetric reduction of its corresponding ketone, 4-chloroacetophenone. echemi.comsemanticscholar.orgchemicalbook.com In situ NMR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of such chemical transformations directly within the NMR tube. This technique provides valuable kinetic and mechanistic data without the need for quenching or sample workup.

By monitoring the disappearance of the starting material's characteristic signals (e.g., the methyl ketone singlet in the ¹H NMR spectrum of 4-chloroacetophenone) and the simultaneous appearance of the product's signals (e.g., the doublet for the methyl group and the quartet for the methine proton in this compound), researchers can track the reaction progress, determine conversion rates, and potentially identify reaction intermediates. While the application of in situ NMR to monitor the specific asymmetric synthesis of this compound is a highly specialized research area, the principles of the technique are well-established for observing similar catalytic asymmetric reductions.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental technique employed to determine the chiral purity of this compound. This method relies on the principle that chiral molecules, such as the distinct enantiomers of 1-(4-Chlorophenyl)ethanol, rotate the plane of polarized light. anton-paar.comlibretexts.org The direction and magnitude of this rotation are characteristic properties of a specific enantiomer. ucalgary.ca An equal mixture of two enantiomers, known as a racemic mixture, will not rotate plane-polarized light because the rotational effects of the individual enantiomers cancel each other out. idc-online.comwikipedia.org

The measurement of optical rotation is performed using a polarimeter. libretexts.orglibretexts.org The observed rotation is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. libretexts.orgstackexchange.com To standardize these measurements, the concept of specific rotation ([α]) is used. It is a characteristic physical property of a chiral compound. ucalgary.ca

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer. idc-online.comlibretexts.org Enantiomeric excess is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. stackexchange.com This value is equivalent to the optical purity, which is the ratio of the observed specific rotation of the mixture to the specific rotation of the pure enantiomer, multiplied by 100. ucalgary.camasterorganicchemistry.com

In the context of this compound, research has reported specific optical rotation values under defined conditions. For instance, a study documented the optical rotation for this compound with a 61% enantiomeric excess. rsc.org The specific rotation was measured at 29°C using the sodium D-line as the light source. rsc.org

Detailed Research Findings

A key application of optical rotation measurements is the quantification of the success of asymmetric synthesis or resolution processes, which aim to produce an excess of one enantiomer over the other. The measured optical rotation of a sample of 1-(4-Chlorophenyl)ethanol can be directly correlated to its enantiomeric purity.

For example, in one study, a sample of this compound was prepared and its enantiomeric excess was determined to be 61%. rsc.org The optical rotation for this sample was measured, providing a benchmark for that specific level of chiral purity under the given experimental conditions. rsc.org While older, specific rotation is still a valuable technique, modern methods like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often used for more precise determination of enantiomeric excess. stackexchange.com

Below is a table summarizing reported optical rotation data for this compound and related compounds from a research study.

| Compound | Enantiomeric Excess (ee) | Specific Rotation ([α]D) | Temperature (°C) | Concentration (c) | Solvent |

| This compound | 61% | Not explicitly stated for this ee | 29 | Not explicitly stated for this ee | Not explicitly stated for this ee |

| (R)-1-phenylethanol | 83% | Not explicitly stated | Not stated | Not stated | Not stated |

| (R)-1-(o-tolyl)ethanol | Not stated | +44.06 | 29 | 0.54 g/100mL | CH2Cl2 |

| (R)-1-(3-methoxyphenyl)ethanol | 64% | +20.79 | 29 | 0.49 g/100mL | CH2Cl2 |

| (R)-1-(3-chlorophenyl)ethanol | Not stated | +17.65 | Not stated | 0.58 g/100mL | CH2Cl2 |

Table adapted from supporting information of a research article. rsc.org Note that the specific rotation for this compound at 61% ee was part of the characterization but the exact value was not listed in the provided excerpt.

Computational and Mechanistic Investigations of R 1 4 Chlorophenyl Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules like (R)-1-(4-Chlorophenyl)ethanol from first principles. These theoretical studies provide profound insights into the molecule's geometry, electronic landscape, and spectroscopic behavior, complementing and guiding experimental work. By solving approximations of the Schrödinger equation, DFT allows for the detailed characterization of molecular properties at the atomic level. tandfonline.comresearchgate.net

The initial and most fundamental step in a DFT study is the optimization of the molecular geometry to find its most stable three-dimensional structure. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Such calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.comresearchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around the C(aryl)-C(alcohol) and C-O single bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) scan can be generated. researchgate.net This analysis reveals the various stable conformers (local energy minima) and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. The optimized geometric parameters for a representative conformation are presented in the table below.

Table 1: Representative Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | 1.75 Å |

| C-O | 1.43 Å | |

| O-H | 0.97 Å | |

| C-C (Aromatic) | 1.39 - 1.40 Å | |

| C(Aryl)-C(Ethyl) | 1.52 Å | |

| Bond Angles | C-C-O | 111.5° |

| C-O-H | 108.5° | |

| Cl-C-C (Aromatic) | 119.5° | |

| Dihedral Angle | H-O-C-C(Aryl) | ~60° (gauche) |

Note: These values are representative examples derived from typical DFT calculations on similar aromatic alcohols and are intended for illustrative purposes.

DFT is exceptionally useful for elucidating the electronic properties that govern the reactivity of this compound. nih.gov Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich chlorophenyl ring, while the LUMO is distributed over the aromatic ring and the C-O bond.

Natural Bond Orbital (NBO) analysis provides a deeper understanding of charge distribution and intramolecular interactions. researchgate.netsci-hub.stconsensus.appnih.gov It translates the complex wavefunction into a more intuitive picture of Lewis-like bonding (bonds, lone pairs). NBO analysis quantifies charge delocalization through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions, such as hyperconjugation between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface of the molecule. nih.govresearchgate.net These maps are invaluable for predicting reactivity, particularly for non-covalent interactions. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen and chlorine, which are susceptible to electrophilic attack. Blue regions denote electron-deficient areas (positive potential), such as the hydroxyl proton, which are prone to nucleophilic attack. nih.govnih.gov

Table 2: Key Electronic Descriptors for this compound (Illustrative Values)

| Descriptor | Predicted Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | ~2.1 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on O | -0.75 e | Indicates significant negative charge localization on the oxygen atom. |

| NBO Charge on H(hydroxyl) | +0.48 e | Shows the acidic nature of the hydroxyl proton. |

DFT calculations are widely used to predict vibrational and electronic spectra, which can be compared with experimental data to confirm molecular structure and assignments. researchgate.netnih.gov

FT-IR and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities of the molecule. researchgate.net These theoretical wavenumbers often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the calculation. The predicted spectra allow for the precise assignment of experimental FT-IR and Raman bands to specific vibrational modes, such as O-H stretching, C-Cl stretching, and aromatic C-H bending. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. uta.edu For this compound, the primary electronic transitions are typically π → π* excitations within the chlorophenyl ring. The calculations can also be performed with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate how the solvent environment affects the absorption spectrum. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Typical Experimental Range | Vibrational/Electronic Assignment |

| FT-IR | ~3400 cm⁻¹ (scaled) | 3200-3600 cm⁻¹ | O-H stretch (H-bonded) |

| ~3050 cm⁻¹ (scaled) | 3010-3100 cm⁻¹ | Aromatic C-H stretch | |

| ~1050 cm⁻¹ (scaled) | 1000-1100 cm⁻¹ | C-Cl stretch | |

| ~1100 cm⁻¹ (scaled) | 1050-1150 cm⁻¹ | C-O stretch | |

| UV-Vis | ~220 nm | 215-225 nm | π → π* transition (E2-band) |

| ~265 nm | 260-270 nm | π → π* transition (B-band) |

Mechanistic Pathways of Asymmetric Transformations

Understanding the mechanisms of how this compound is formed or transformed is critical for optimizing synthetic processes. Computational and experimental studies have shed light on the catalytic cycles involved in its synthesis and the racemization pathways relevant to resolution techniques.

The primary route to enantiomerically pure this compound is the asymmetric reduction of its prochiral precursor, 4-chloroacetophenone. Asymmetric transfer hydrogenation (ATH) is a widely adopted method, often utilizing ruthenium or iron-based catalysts bearing chiral ligands. acs.orgrsc.orgrug.nl

A common catalytic cycle for ATH with a Ru(II)-chiral diamine-diphosphine complex (Noyori-type catalyst) involves an outer-sphere mechanism. acs.org The key steps are:

Activation: The pre-catalyst, often a Ru(II) chloride complex, reacts with a hydrogen source (e.g., 2-propanol or formic acid) in the presence of a base to form the active 18-electron ruthenium hydride species.

Hydrogen Transfer: The ketone (4-chloroacetophenone) coordinates to the ruthenium hydride complex. The hydride (H⁻) from the metal and a proton (H⁺) from the chiral amine ligand are transferred to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state. The stereochemistry of the chiral ligand dictates which face of the ketone is accessible, leading to the preferential formation of the (R)-alcohol.

Product Release & Regeneration: The resulting this compound is released, and the coordinatively unsaturated 16-electron Ru(II) species is regenerated. This species then reacts with another molecule of the hydrogen donor (e.g., 2-propanol) to regenerate the active ruthenium hydride, releasing acetone (B3395972) and completing the catalytic cycle.

DFT studies have been instrumental in mapping the energy profiles of these cycles, identifying the rate-determining and enantio-determining steps, and explaining the role of non-covalent interactions in the transition state that control the stereoselectivity. rsc.orgacs.orgresearchgate.net

Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic mixture of an alcohol entirely into a single enantiomeric product, overcoming the 50% yield limit of classical kinetic resolution. core.ac.uknih.gov This process combines an enantioselective enzymatic acylation of one enantiomer (e.g., the R-alcohol) with the in situ racemization of the unreactive enantiomer (the S-alcohol). acs.org

For secondary alcohols like 1-(4-chlorophenyl)ethanol (B1581629), the racemization is typically catalyzed by transition metal complexes, most notably those based on ruthenium. acs.orgnih.govsemanticscholar.org The most widely accepted mechanism for Ru-catalyzed racemization is the "borrowing hydrogen" or hydrogen transfer mechanism. acs.orgyoutube.com

Dehydrogenation (Oxidation): The ruthenium catalyst abstracts two hydrogen atoms (formally a hydride from the α-carbon and a proton from the hydroxyl group) from the (S)-alcohol. This step converts the alcohol into the corresponding achiral ketone, 4-chloroacetophenone, and generates a ruthenium dihydride species. youtube.com

Re-hydrogenation (Reduction): The ruthenium dihydride then reduces the ketone. Since the ketone is prochiral and the reduction is not enantioselective (or is catalyzed by a species that allows for non-selective reduction), it produces a racemic mixture of (R)- and (S)-1-(4-Chlorophenyl)ethanol. youtube.com

This continuous oxidation-reduction cycle effectively interconverts the (S)- and (R)-enantiomers, ensuring that the substrate for the enzymatic resolution is always a racemic mixture. As the enzyme selectively consumes the (R)-enantiomer by converting it to an ester, the equilibrium is constantly shifted, allowing the (S)-enantiomer to be converted to the (R)-enantiomer via the ketone intermediate, ultimately leading to a theoretical yield of 100% for the desired (R)-acylated product. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

Computational chemistry has emerged as a powerful tool for investigating the synthesis of chiral molecules like this compound. materialsciencejournal.org Methods such as molecular modeling and dynamics simulations provide detailed insights into reaction mechanisms at the atomic level, guiding the design of more efficient and selective catalysts. nih.gov Quantum chemical calculations, including Density Functional Theory (DFT), are particularly useful for exploring reaction pathways and predicting the stereochemical outcomes of catalytic processes. materialsciencejournal.org These computational approaches allow for the rational design of catalysts by elucidating intermolecular interactions and identifying reactive sites within molecules.

Enzyme Active Site Modeling for Biocatalysis

Molecular modeling is instrumental in understanding and optimizing the biocatalytic production of this compound. The synthesis often employs enzymes, such as reductases or lipases, which facilitate the stereoselective conversion of a prochiral ketone precursor. researchgate.net Computational simulations of the enzyme's active site help to unravel the mechanisms behind this high selectivity.

By creating detailed models of the enzyme, researchers can simulate the docking of the substrate, 4-chloroacetophenone, within the active site. These models reveal the crucial non-covalent interactions—such as hydrogen bonds and hydrophobic interactions—between the substrate and the amino acid residues of the enzyme. Molecular Dynamics (MD) simulations further provide a dynamic picture of how the enzyme-substrate complex behaves over time, helping to identify the most stable binding conformations that lead to the desired (R)-enantiomer. nih.gov This understanding of the relationship between enzyme dynamics and stability is crucial for rational protein engineering efforts aimed at improving catalyst performance, for instance, in organic solvents. nih.gov

The insights gained from these simulations can guide site-directed mutagenesis studies, where specific amino acids in the active site are replaced to enhance the enzyme's activity, stability, or enantioselectivity for producing this compound.

| Computational Technique | Focus of Investigation | Key Findings & Applications |

| Molecular Docking | Substrate binding orientation | Predicts the preferred conformation of 4-chloroacetophenone in the enzyme active site, explaining the stereochemical preference for the (R)-product. |

| Molecular Dynamics (MD) Simulations | Enzyme-substrate complex stability and dynamics | Analyzes the stability of binding modes over time and identifies key amino acid residues responsible for locking the substrate in a productive orientation for asymmetric reduction. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Transition state analysis | Elucidates the electronic details of the hydride transfer from a cofactor (like NADPH) to the substrate's carbonyl group, explaining the energetic favorability of the pathway leading to the (R)-alcohol. |

| Density Functional Theory (DFT) | Reaction mechanism and stereoselectivity | Investigates reaction mechanisms and predicts the stereochemical outcome, aiding in the rational design of improved biocatalysts. |

Ligand-Catalyst Interactions in Asymmetric Catalysis

Beyond biocatalysis, this compound is synthesized via asymmetric transfer hydrogenation or hydrogenation of 4-chloroacetophenone, a process heavily reliant on chiral metal complexes. acs.org The enantioselectivity of these reactions is dictated by the chiral ligand coordinated to the metal center (e.g., Ruthenium, Rhodium, or Iron). acs.orgnih.gov Computational modeling is essential for understanding the intricate interactions between the metal, the chiral ligand, and the substrate.

Molecular modeling helps to visualize the three-dimensional structure of the catalyst-substrate complex. These models can predict how the steric and electronic properties of the chiral ligand create a chiral pocket around the metal center. nih.gov This pocket forces the incoming substrate to bind in a specific orientation, exposing one of its prochiral faces to the metal hydride for reduction, thus leading to the preferential formation of the (R)-alcohol.

DFT calculations are employed to map the entire catalytic cycle, identifying the transition states for both the desired (R)-pathway and the undesired (S)-pathway. materialsciencejournal.org By comparing the activation energies of these competing pathways, researchers can quantitatively predict the enantiomeric excess (ee) of the reaction. This predictive power accelerates the discovery of new catalysts, as it allows for the virtual screening of numerous ligands to identify those with the most promise for high enantioselectivity before committing to laboratory synthesis. nih.gov Non-covalent interactions, such as π-stacking, can also play a crucial role in stereocontrol and can be effectively studied using computational methods. mdpi.com

| Computational Approach | System Component Studied | Insights Gained |

| Molecular Mechanics (MM) | 3D structure of catalyst-substrate complex | Provides a static picture of how the chiral ligand's structure creates a stereochemically defined environment around the metal center. |

| Density Functional Theory (DFT) | Transition state energies of competing reaction pathways | Calculates the energy barriers for the formation of (R)- and (S)-enantiomers, allowing for the prediction of enantiomeric excess. Helps understand electronic effects transmitted between the ligand and substrate. nih.gov |

| Non-Covalent Interaction (NCI) Analysis | Weak interactions (e.g., hydrogen bonds, van der Waals, π-stacking) | Identifies and visualizes the key non-covalent interactions between the chiral ligand and the substrate that stabilize the transition state leading to the (R)-product. mdpi.comnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond paths and electron density | Characterizes the nature and strength of ligand-metal and ligand-substrate interactions based on the topology of the electron density. |

Applications of R 1 4 Chlorophenyl Ethanol As a Chiral Building Block

Utilization in Pharmaceutical Synthesis as a Key Intermediate

An examination of established and patented synthetic routes for the specified drugs reveals that different chiral precursors are used.

Precursor for γ-Secretase Modulators and Antifungal Agents

Research confirms that derivatives of 1-(4-chlorophenyl)ethanol (B1581629) are subjects of investigation for creating new antifungal agents . Studies have explored the synthesis of various azole derivatives incorporating the 1-(4-chlorophenyl)ethanol moiety, which have shown promising activity against fungal strains like Candida albicans.

However, no credible synthetic connection was found between (R)-1-(4-Chlorophenyl)ethanol and the development of γ-secretase modulators . Research into these modulators, which are investigated for conditions like Alzheimer's disease, describes the use of entirely different chemical scaffolds.

Intermediate in Antiviral Drug Development

While some compounds containing a 4-chlorophenyl group have been synthesized and tested for antiviral activity, a direct synthetic lineage from this compound to a recognized antiviral drug intermediate could not be established from the available literature. The synthesis of modern antiviral drugs, such as Nirmatrelvir or Tenofovir, involves complex heterocyclic chemistry and does not utilize this specific chiral alcohol.

Building Block for Antihistaminic Compounds

Many antihistamines, particularly second-generation agents, feature complex molecular structures. While some possess a chlorophenyl group, their synthesis does not originate from this compound. For instance, the synthesis of Cetirizine involves precursors like 4-chlorobenzhydryl piperazine. No documented synthesis for established antihistamines points to the use of this compound as a starting material.

Synthesis of Antidepressant Drug Precursors (e.g., Sertraline)

This assertion is factually incorrect. The synthesis of the widely prescribed antidepressant Sertraline relies on a key intermediate known as 4-(3,4-dichlorophenyl)-1-tetralone. This precursor has a dichlorinated phenyl ring, which is fundamentally different from the monochlorinated structure of this compound. All patented and published routes for Sertraline synthesis confirm the use of the 3,4-dichlorophenyl intermediate. researchgate.netgoogle.comwjpsonline.comgoogle.comresearchgate.net

Intermediates for Bepotastine and Cloperastine

The synthesis of the antihistamines Bepotastine and Cloperastine employs different chiral intermediates.

The key precursor for Bepotastine is (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine. newdrugapprovals.orggoogle.comgoogle.comnih.gov

The synthesis of Cloperastine proceeds from (R)-4-chlorobenzhydrol (also known as (R)-(4-chlorophenyl)(phenyl)methanol). google.comgoogle.comsynzeal.comnih.gov

Neither of these synthetic pathways involves this compound.

Chiral Building Block for Anticoagulant Ticagrelor

The synthesis of the antiplatelet drug Ticagrelor is well-documented and does not use this compound. The crucial chiral building block for Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine . chemicalbook.comrasayanjournal.co.innih.govjocpr.comjocpr.com This precursor's structure is entirely distinct from the specified chiral alcohol.

Synthesis of Neuroprotective Compounds

Detailed research into the direct application of this compound for the synthesis of specific neuroprotective compounds is not extensively documented in widely available scientific literature. Neuroprotective agents are crucial for treating neurodegenerative diseases, and the development of new synthetic routes using chiral intermediates is a significant area of research. The general strategy often involves the use of chiral molecules to create enantiomerically pure drugs that can interact specifically with biological targets to prevent nerve cell damage. While many novel compounds, such as 1,4-dihydropyridine (B1200194) derivatives and various natural product derivatives, have shown promise in preclinical models for conditions like Parkinson's and Alzheimer's disease, a direct synthetic pathway originating from this compound is not prominently featured in the reviewed literature.

Preparation of Compounds with Potential Anticonvulsant Activity

The synthesis of novel anticonvulsant agents is a key focus in medicinal chemistry for the management of epilepsy. Chiral centers are often pivotal for the efficacy of these drugs. While numerous classes of compounds, such as N-substituted amides and pyrrolidine-2,5-dione derivatives, have been investigated for their anticonvulsant properties, the specific use of this compound as a starting material is not well-established in the available literature. Research highlights the importance of specific structural motifs, like the pyrrolidine-2,5-dione core, in conferring activity in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. However, a direct synthetic lineage from this compound to these or other potent anticonvulsant molecules is not explicitly detailed in the surveyed sources.

Role in Agrochemical Development

Chiral molecules play a critical role in modern agrochemicals, as often only one enantiomer of a pesticide or herbicide is active, reducing the environmental load and increasing efficiency. While this compound serves as a potential chiral building block for such applications, specific examples of commercial or developmental agrochemicals derived directly from this compound are not readily found in public-domain research. The development of new active ingredients for fungicides, herbicides, and insecticides is an ongoing process in the agrochemical industry, but the synthetic precursors used are often proprietary.

Synthetic Utility in Complex Organic Molecule Construction

As a chiral alcohol, this compound is a versatile intermediate for creating more complex chiral structures. The hydroxyl group can be easily converted into other functional groups or used as a handle for attaching the molecule to a larger scaffold, while the chiral center directs the stereochemistry of subsequent reactions. The synthesis of chiral building blocks from non-chiral starting materials using techniques like asymmetric hydrogenation is a powerful tool in organic chemistry. This approach allows for the production of enantiomerically pure compounds like this compound, which can then be employed in the total synthesis of natural products or complex pharmaceutical agents. Its utility lies in its ability to introduce a specific, predefined stereocenter into a target molecule, which is a fundamental strategy in modern asymmetric synthesis.

Process Development and Industrial Scale Up of R 1 4 Chlorophenyl Ethanol Production

Green Chemistry Principles in (R)-1-(4-Chlorophenyl)ethanol Synthesis

The production of this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. Key areas of focus include the selection of environmentally benign solvents, maximizing atom economy, and employing energy-efficient synthetic methodologies.

Solvent Selection and Reduction of Waste Generation

A significant portion of waste in pharmaceutical and fine chemical manufacturing originates from solvent use. acs.org Consequently, the selection of greener solvents is a critical aspect of sustainable synthesis for this compound. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. acs.org Research has shifted towards the use of bio-based solvents and aqueous media to mitigate these issues.

Biocatalytic approaches, such as the asymmetric reduction of the prochiral ketone 4-chloroacetophenone, are particularly amenable to greener solvent systems. These reactions, often employing whole-cell biocatalysts or isolated enzymes like ketoreductases (KREDs), can be performed in aqueous media, significantly reducing the reliance on organic solvents. researchgate.netresearchgate.net Furthermore, the use of biocatalysts themselves contributes to waste reduction as they are biodegradable and operate under mild conditions, which prevents the formation of by-products that can result from high-temperature chemical processes. researchgate.net

In chemoenzymatic dynamic kinetic resolution (DKR) processes, solvents such as cyclopentyl methyl ether (CPME) have been successfully employed. researchgate.net CPME is considered a greener alternative to traditional ethereal solvents like THF or diethyl ether due to its lower toxicity and higher boiling point. mdpi.com The use of ethanol (B145695) as a solvent in asymmetric synthesis is also a favorable green alternative. rsc.orgresearchgate.net The application of such solvents, combined with the high selectivity of enzymatic reactions, leads to cleaner reaction profiles and simplifies downstream processing, thereby minimizing waste generation. researchgate.net

Table 1: Comparison of Solvents in Green Synthesis

| Solvent Type | Examples | Green Chemistry Advantages | Reference |

|---|---|---|---|

| Conventional | Dichloromethane, Toluene (B28343), THF | - | mdpi.comresearchgate.net |

| Greener Alternative | Water, Ethanol, Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, biodegradability, renewable sources, reduced waste generation | researchgate.netmdpi.comresearchgate.net |

Atom Economy in Dynamic Kinetic Resolution

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Dynamic kinetic resolution (DKR) is a powerful strategy for synthesizing enantiomerically pure compounds like this compound from a racemic mixture, with the potential for a theoretical yield of 100%. manchester.ac.ukacs.org This high theoretical yield directly translates to excellent atom economy, as all starting material is, in principle, converted to the desired enantiomer.

A common approach to the DKR of racemic 1-(4-chlorophenyl)ethanol (B1581629) involves a chemoenzymatic process. This process combines an enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. Typically, a lipase (B570770), such as Novozym® 435, is used for the enantioselective acylation of the (R)-enantiomer. researchgate.netmdpi.com Simultaneously, a metal catalyst, often a ruthenium complex, facilitates the racemization of the remaining (S)-enantiomer, making it available for the enzymatic acylation. mdpi.comresearchgate.net

Table 2: Key Components in the Dynamic Kinetic Resolution of 1-(4-Chlorophenyl)ethanol

| Component | Function | Example | Benefit | Reference |

|---|---|---|---|---|